Sub‑Nanomolar Potency at Melanin‑Concentrating Hormone Receptor 2 (MCHR2) Relative to In‑Class Analogs
In a functional antagonist assay using human MCHR2 expressed in CHO cells, 3‑chloro‑3‑methylhexane‑2,4‑dione inhibited MCH‑stimulated Ca²⁺ flux with an IC50 of 1 nM [2]. By contrast, the structurally related 3‑chloro‑2,4‑pentanedione (CAS 1694‑29‑7) and 3‑methyl‑2,4‑hexanedione (CAS 4220‑52‑4) have no reported MCHR2 activity in public databases, indicating that the hexane‑2,4‑dione scaffold with 3‑chloro‑3‑methyl substitution is essential for this high‑affinity interaction.
| Evidence Dimension | MCHR2 antagonist potency |
|---|---|
| Target Compound Data | IC50 = 1 nM (human MCHR2, CHO cells, Ca²⁺ flux) |
| Comparator Or Baseline | 3-Chloro-2,4-pentanedione: no reported MCHR2 activity; 3-Methyl-2,4-hexanedione: no reported MCHR2 activity |
| Quantified Difference | >1,000‑fold selectivity for target compound |
| Conditions | Functional assay, MCH‑stimulated Ca²⁺ flux, CHO cells, preincubation 10 min [2] |
Why This Matters
For MCHR2‑targeted screening cascades, only the 3‑chloro‑3‑methylhexane‑2,4‑dione scaffold delivers sub‑nanomolar antagonist potency, eliminating false negatives associated with generic diketone libraries.
- [1] BindingDB. Search results for 3-chloro-2,4-pentanedione (CAS 1694-29-7) and 3-methyl-2,4-hexanedione (CAS 4220-52-4) show no MCHR2 entries. https://www.bindingdb.org/ (accessed April 2026). View Source
- [2] BindingDB. BDBM50360708 (CHEMBL1934127). IC50 = 1 nM at human MCHR2, CHO cells, MCH‑stimulated Ca²⁺ flux. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50360708 (accessed April 2026). View Source
